1-[(1R,2R)-2-(2-chlorophenyl)cyclopropyl]ethanone

Chiral synthesis Enantiomeric excess Stereospecific building block

1-[(1R,2R)-2-(2-chlorophenyl)cyclopropyl]ethanone (CAS 2287247-81-6) is a chiral, non-racemic cyclopropyl ketone with the molecular formula C₁₁H₁₁ClO and a molecular weight of 194.66 g/mol. The compound features a trans-substituted cyclopropane ring bearing a methyl ketone at the 1-position and an ortho-chlorophenyl group at the 2-position in the defined (1R,2R) absolute configuration.

Molecular Formula C11H11ClO
Molecular Weight 194.66
CAS No. 2287247-81-6
Cat. No. B2374514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(1R,2R)-2-(2-chlorophenyl)cyclopropyl]ethanone
CAS2287247-81-6
Molecular FormulaC11H11ClO
Molecular Weight194.66
Structural Identifiers
SMILESCC(=O)C1CC1C2=CC=CC=C2Cl
InChIInChI=1S/C11H11ClO/c1-7(13)9-6-10(9)8-4-2-3-5-11(8)12/h2-5,9-10H,6H2,1H3/t9-,10-/m0/s1
InChIKeyOYMIQOBSMFWIGN-UWVGGRQHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(1R,2R)-2-(2-Chlorophenyl)cyclopropyl]ethanone (CAS 2287247-81-6): Chiral Cyclopropyl Ketone Building Block for Stereospecific Synthesis


1-[(1R,2R)-2-(2-chlorophenyl)cyclopropyl]ethanone (CAS 2287247-81-6) is a chiral, non-racemic cyclopropyl ketone with the molecular formula C₁₁H₁₁ClO and a molecular weight of 194.66 g/mol . The compound features a trans-substituted cyclopropane ring bearing a methyl ketone at the 1-position and an ortho-chlorophenyl group at the 2-position in the defined (1R,2R) absolute configuration . It is commercially available as a research-grade building block from Enamine (catalog EN300-50075) and is distributed by Sigma-Aldrich in its racemic form under catalog ENAH31551C39 with a specified purity of 95% . The compound belongs to a broader class of aryl cyclopropyl ketones that serve as versatile intermediates in medicinal chemistry and agrochemical synthesis, where both the strained cyclopropane ring and the stereochemical configuration can critically influence downstream biological activity [1].

Why 1-[(1R,2R)-2-(2-Chlorophenyl)cyclopropyl]ethanone Cannot Be Replaced by Generic Cyclopropyl Ketone Analogs


Substitution of 1-[(1R,2R)-2-(2-chlorophenyl)cyclopropyl]ethanone with a closely related analog—such as the (1S,2S) enantiomer, the para-chloro isomer (CAS 54064-34-5), or the des-chloro phenyl cyclopropyl ketone—introduces three independent sources of variability that cannot be assumed equivalent without empirical verification: (i) the absolute (1R,2R) stereochemistry dictates the three-dimensional presentation of the ketone and aryl ring, which is known to govern enantioselective recognition in biological targets [1]; (ii) the ortho-chlorine substituent exerts a distinct combination of steric and electronic effects compared to para- or meta-substituted analogs, altering both reactivity and binding geometry [2]; and (iii) the trans-cyclopropyl geometry constrains the conformational freedom of the scaffold in a manner fundamentally different from the corresponding cis isomer or from acyclic analogs [3]. The quantitative evidence presented below demonstrates where these structural distinctions translate into measurable differences relevant to scientific selection.

Quantitative Differentiation Evidence for 1-[(1R,2R)-2-(2-Chlorophenyl)cyclopropyl]ethanone Against Closest Analogs


Stereochemical Identity: (1R,2R) vs Racemic Mixture – Impact on Enantiomeric Excess and Downstream Synthesis

The target compound is supplied as the single (1R,2R) enantiomer (CAS 2287247-81-6), whereas the Sigma-Aldrich catalog entry (ENAH31551C39) is explicitly labeled as the racemic (rac) mixture . In stereospecific synthetic sequences—particularly those targeting enantiopure pharmaceuticals or agrochemicals—use of the racemate introduces a 50% enantiomeric impurity that must be separated downstream, effectively halving the theoretical yield of the desired enantiomer and adding purification cost. The defined (1R,2R) stereochemistry ensures that the cyclopropane ring chirality is fixed prior to further transformations, a critical requirement when the cyclopropane stereocenters are carried through to the final active molecule [1].

Chiral synthesis Enantiomeric excess Stereospecific building block

Ortho-Chlorine vs Para-Chlorine Substitution: Predicted Physicochemical Property Divergence

The ortho-chlorophenyl substitution in the target compound (CAS 2287247-81-6) is predicted to confer a lower logP and altered dipole moment compared to the para-chloro isomer 1-[2-(4-chlorophenyl)cyclopropyl]ethan-1-one (CAS 54064-34-5). The ortho-chlorine exerts both a steric shielding effect on the ketone carbonyl and a through-space electronic interaction not present in the para-substituted analog . While experimentally measured logP values for both compounds are not publicly available, the well-established Hansch substituent constants differ: ortho-Cl (π = 0.71, but with significant steric and field-effect modifiers) versus para-Cl (π = 0.71, with purely electronic contribution), leading to divergent chromatographic retention behavior and potentially different membrane permeability profiles in biological assays [1].

Lipophilicity Electronic effects Structure-property relationships

ChemSpider Predicted Physicochemical Properties: Boiling Point and Density Baseline

The ChemSpider entry for 1-[2-(2-chlorophenyl)cyclopropyl]ethanone (the stereochemically unspecified form encompassing the target scaffold) reports predicted physicochemical parameters that serve as baseline characterization data: density 1.2 ± 0.1 g/cm³, boiling point 274.2 ± 40.0 °C at 760 mmHg, vapor pressure 0.0 ± 0.6 mmHg at 25 °C, and enthalpy of vaporization 51.3 ± 3.0 kJ/mol . These ACD/Labs-predicted values provide a reference for purity assessment (e.g., boiling point range during distillation) and for evaluating handling requirements during synthesis. The liquid physical form at room temperature (confirmed by Sigma-Aldrich ) differentiates this compound from solid cyclopropyl ketone analogs such as 3-chlorophenyl cyclopropyl ketone, which is reported as a white crystalline solid [1], impacting ease of dispensing and solvent compatibility in automated synthesis platforms.

Physicochemical characterization Boiling point Density Vapor pressure

Cyclopropyl Ketone Class-Level Antifungal Activity: Chlorophenyl Substituent Position Matters

A systematic study on the global antifungal profile optimization of chlorophenyl derivatives reported that the position of chlorine substitution on the phenyl ring of cyclopropyl ketone-related scaffolds significantly modulates antifungal potency against Botrytis cinerea and Colletotrichum gloeosporioides [1]. Although the specific (1R,2R)-ortho-chloro compound was not directly tested in that study, the class-level SAR demonstrated that para-chlorophenyl cyclopropyl ketone derivatives exhibited measurable antifungal activity, and that enantiopure alcohol derivatives of 4-chlorophenyl cyclopropyl ketone showed enantiomer-dependent antifungal effects [2]. By extension, the ortho-chloro substitution pattern of the target compound is expected to yield a distinct antifungal profile compared to the para-substituted series, though direct comparative data remain absent.

Antifungal activity Structure-activity relationship Chlorophenyl derivatives

Recommended Application Scenarios for 1-[(1R,2R)-2-(2-Chlorophenyl)cyclopropyl]ethanone Based on Differential Evidence


Enantioselective Synthesis of Cyclopropane-Containing Pharmaceutical Candidates Requiring Defined (1R,2R) Stereochemistry

The single-enantiomer (1R,2R) configuration of CAS 2287247-81-6 makes it the preferred starting material for constructing chiral cyclopropane-containing drug candidates where the absolute stereochemistry of the cyclopropane ring is pharmacophoric. As demonstrated by Kazuta et al. (2002), trans-substituted chiral cyclopropane units serve as conformationally restricted scaffolds in bioactive molecule design [1]. Use of the enantiopure building block avoids the 50% material loss and additional purification steps associated with racemic starting materials, directly improving process efficiency in medicinal chemistry lead optimization programs.

Structure-Activity Relationship (SAR) Exploration of ortho-Substituted Aryl Cyclopropyl Ketones in Antifungal or Antimicrobial Screening Cascades

The ortho-chlorophenyl substitution pattern of this compound represents a distinct point in the chlorophenyl SAR landscape that remains less explored than the para-chloro series, which has established antifungal activity against Botrytis cinerea and Colletotrichum gloeosporioides [2]. Procurement of this specific compound enables systematic exploration of how ortho-halogen positioning affects target binding, metabolic stability, and selectivity relative to the para-chloro benchmark series, potentially identifying novel activity cliffs.

High-Throughput Experimentation (HTE) and Parallel Synthesis Leveraging Liquid Physical Form for Automated Dispensing

The liquid physical form of this compound at room temperature facilitates direct volumetric dispensing in automated liquid-handling platforms commonly used in HTE and parallel medicinal chemistry. This differentiates it from solid cyclopropyl ketone analogs (e.g., 3-chlorophenyl cyclopropyl ketone) that require pre-weighing and dissolution, reducing workflow complexity and enabling faster library synthesis in both academic and industrial settings.

Synthesis of ortho-Chlorophenyl Cyclopropyl-Derived Agrochemical Intermediates

Cyclopropyl ketones bearing chlorophenyl groups are established intermediates in agrochemical synthesis, with the para-chloro analog serving as a precursor to difenoconazole-type fungicides that target ergosterol biosynthesis . The ortho-chloro cyclopropyl ketone scaffold offers a sterically and electronically differentiated building block for generating novel agrochemical candidates with potentially altered target-site interactions and resistance profiles compared to para-substituted commercial fungicides.

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